molecular formula C13H22BNO2S B581380 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1218789-55-9

2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No. B581380
CAS RN: 1218789-55-9
M. Wt: 267.194
InChI Key: JLEUVXUJQARRSX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could be more prone to a nucleophilic reaction due to the stronger electronegativity of oxygen .

Scientific Research Applications

Borylation of Arenes

Application: 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole serves as a valuable reagent for borylating arenes. Borylation reactions introduce boron-containing groups into aromatic compounds, enabling the synthesis of functionalized derivatives. Researchers utilize this method to modify organic molecules for applications in materials science, drug discovery, and catalysis .

Fluorenylborolane Synthesis

Application: The compound is employed in the preparation of fluorenylborolane. Fluorenylborolanes are versatile building blocks used in the design of organic semiconductors, light-emitting materials, and photovoltaic devices. Their unique electronic properties make them valuable for optoelectronic applications .

Conjugated Copolymer Intermediates

Application: Researchers utilize 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole as an intermediate in the synthesis of conjugated copolymers. These polymers exhibit alternating sequences of different monomers, leading to tailored electronic properties. Applications include organic photovoltaics, organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs) .

Boron-Containing Ligands

Application: The compound can serve as a ligand in coordination chemistry. Researchers explore its use in designing transition metal complexes for catalytic reactions. Boron-containing ligands play a crucial role in asymmetric catalysis, cross-coupling reactions, and C–H activation processes .

Boron-Mediated Cross-Coupling

Application: Boronic acids and their derivatives, including 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, participate in Suzuki–Miyaura cross-coupling reactions. These reactions enable the synthesis of biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .

Boron-Containing Polymers

Application: Incorporating boron-containing units into polymers leads to materials with unique properties. Researchers explore the use of 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in polymer chemistry. These polymers may exhibit enhanced thermal stability, optical properties, or conductivity, depending on the specific application .

properties

IUPAC Name

4-methyl-2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2S/c1-8(2)11-15-9(3)10(18-11)14-16-12(4,5)13(6,7)17-14/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEUVXUJQARRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675278
Record name 4-Methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS RN

1218789-55-9
Record name 4-Methyl-2-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropyl-4-methylthiazole-5-boronic acid, pinacol ester
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